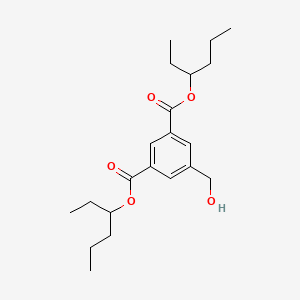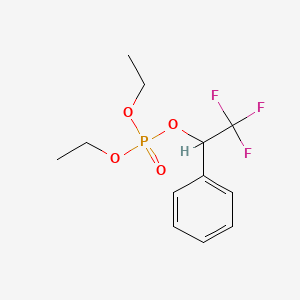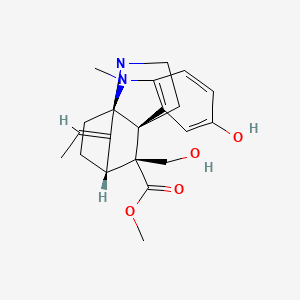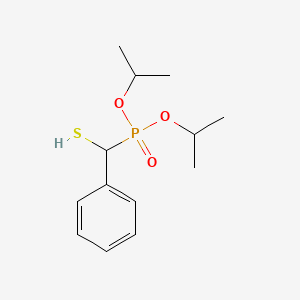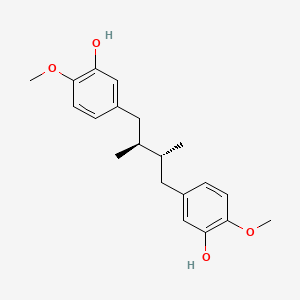
Dimethylnordihydroguarierate acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylnordihydroguarierate acid is a small molecular compound with the chemical formula C20H26O4. It is a derivative of terpenoids, which are naturally occurring organic chemicals derived from plants and some marine organisms. This compound has garnered interest due to its potential therapeutic applications and its role in various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethylnordihydroguarierate acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate terpenoid precursors.
Reaction Conditions: The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to facilitate the formation of the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure the removal of any impurities.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale extraction from natural sources, followed by chemical modification to achieve the desired structure. Advanced techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: Dimethylnordihydroguarierate acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
Dimethylnordihydroguarierate acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study terpenoid chemistry and to develop new synthetic methodologies.
Biology: The compound is investigated for its role in various biochemical pathways, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of dimethylnordihydroguarierate acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and metabolic pathways.
Pathways Involved: It modulates pathways such as the arachidonic acid metabolism and eicosanoid synthesis, which are crucial for inflammatory responses and cellular signaling
Comparison with Similar Compounds
Dimethylnordihydroguarierate acid can be compared with other similar terpenoid compounds:
Properties
Molecular Formula |
C20H26O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-[(2S,3R)-4-(3-hydroxy-4-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H26O4/c1-13(9-15-5-7-19(23-3)17(21)11-15)14(2)10-16-6-8-20(24-4)18(22)12-16/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+ |
InChI Key |
FHAGEYRSWPQEQJ-OKILXGFUSA-N |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC(=C(C=C2)OC)O |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[2-(Dimethylamino)ethyl]phenoxy-2,6-D2]-N,N-dimethyl-1-propanamine](/img/structure/B10848260.png)
![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)
![Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)
![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10848282.png)
![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B10848288.png)
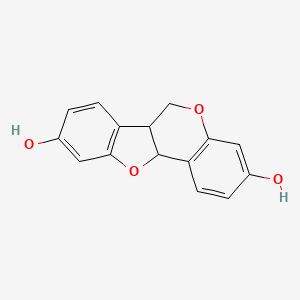

![sodium;1-[(2R,5S)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-4-iminopyrimidin-2-olate](/img/structure/B10848300.png)
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848302.png)
